molecular formula C9H11NO3 B2702451 Methyl 2-(4-amino-3-hydroxyphenyl)acetate CAS No. 353525-11-8

Methyl 2-(4-amino-3-hydroxyphenyl)acetate

Cat. No.: B2702451
CAS No.: 353525-11-8
M. Wt: 181.191
InChI Key: LZGUTYHAHOXRTO-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylacetic acid, featuring both amino and hydroxy functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-hydroxyphenyl)acetate typically involves the esterification of 4-amino-3-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or chromatography to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-amino-3-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-amino-3-hydroxyphenyl)acetate is unique due to the specific positioning of the amino and hydroxy groups on the aromatic ring. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 2-(4-amino-3-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGUTYHAHOXRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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